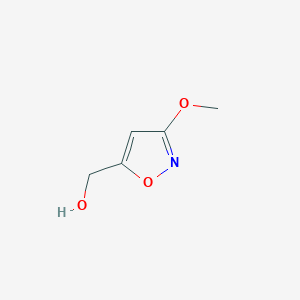

(3-Methoxy-1,2-oxazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIVXOUBNHJXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307521 | |

| Record name | 3-Methoxy-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-36-0 | |

| Record name | 3-Methoxy-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of (3-Methoxy-1,2-oxazol-5-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the kilogram-scale production of methyl 3-hydroxyisoxazole-5-carboxylate, followed by an O-methylation to yield methyl 3-methoxyisoxazole-5-carboxylate. The final step involves the reduction of the ester functionality to the corresponding primary alcohol. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and guidance on the characterization of the target molecule and its key intermediates. The causality behind experimental choices is elucidated to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and therapeutic potential.[1][2][3][4][5] The isoxazole ring system is a prominent feature in numerous approved pharmaceutical agents, where it can act as a bioisosteric replacement for other functional groups, modulate physicochemical properties, and participate in key binding interactions with biological targets. The inherent electronic properties and structural rigidity of the isoxazole nucleus make it an attractive scaffold for the design of novel therapeutic agents.

This compound, in particular, presents a versatile platform for further chemical elaboration. The presence of a primary alcohol provides a handle for the introduction of various functionalities, while the 3-methoxy group influences the electronic nature of the isoxazole ring, potentially fine-tuning its biological activity. This guide aims to provide a clear and detailed pathway for the synthesis of this important building block, empowering researchers to access this molecule for their drug discovery and development programs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound points towards a straightforward disconnection at the C5-hydroxymethyl bond, leading back to the corresponding carboxylic acid ester, methyl 3-methoxyisoxazole-5-carboxylate. This ester can be conceptually derived from its 3-hydroxy precursor, methyl 3-hydroxyisoxazole-5-carboxylate, via a simple methylation reaction. The 3-hydroxyisoxazole-5-carboxylate core can be constructed from acyclic precursors through a cyclization reaction. This multi-step approach allows for the efficient and scalable production of the target molecule.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is presented as a three-step process. Each step is detailed with a comprehensive experimental protocol, including reagent quantities, reaction conditions, and purification methods.

Step 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

The initial step involves the large-scale synthesis of methyl 3-hydroxyisoxazole-5-carboxylate. A well-established and scalable method involves the bromination of dimethyl fumarate followed by condensation with hydroxyurea.[1][2]

Reaction Scheme:

-

Materials and Reagents:

-

Dimethyl fumarate

-

Bromine

-

Hydroxyurea

-

Appropriate solvents (e.g., as described in the cited literature)

-

Base (e.g., as described in the cited literature)

-

-

Procedure:

-

The bromination of dimethyl fumarate is carried out under photoflow conditions, as this method offers enhanced safety and control on a large scale.[1]

-

The resulting dibrominated intermediate is then condensed with hydroxyurea in the presence of a suitable base to yield methyl 3-hydroxyisoxazole-5-carboxylate.[1]

-

The crude product is purified by recrystallization to afford the desired intermediate as a solid.

-

-

Causality of Experimental Choices:

-

Photoflow Bromination: This technique is chosen for its superior safety profile compared to batch bromination, especially at a large scale. It allows for precise control over reaction parameters and minimizes the accumulation of hazardous reagents.[1]

-

Hydroxyurea: This reagent serves as the source of the N-O-H component for the isoxazole ring formation.

-

Step 2: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

The second step is the O-methylation of the 3-hydroxy group of the isoxazole ring. This is a standard Williamson ether synthesis.

Reaction Scheme:

-

Materials and Reagents:

-

Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in DMF (10 ml) at 0°C, add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[6]

-

The reaction mixture is stirred at room temperature for 14 hours.[6]

-

Upon completion, the mixture is poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml) and extracted with diethyl ether (5 x 80 ml).[6]

-

The combined organic layers are washed with a saturated aqueous solution of Na₂CO₃ (80 ml), dried over MgSO₄, filtered, and concentrated under reduced pressure.[6]

-

The crude product is purified by silica gel column chromatography (petroleum ether/Et₂O, 80:20) to afford methyl 3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid (1.45 g, 66% yield).[6]

-

-

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group, forming the corresponding alkoxide, which is a more potent nucleophile for the reaction with methyl iodide.

-

Methyl Iodide: This is a highly reactive and efficient methylating agent.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Step 3: Synthesis of this compound

The final step is the reduction of the ester group of methyl 3-methoxyisoxazole-5-carboxylate to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Reaction Scheme:

Caption: Overall synthetic workflow for this compound.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to this compound. By providing detailed experimental protocols, mechanistic rationale, and characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The described pathway is scalable and utilizes well-established chemical transformations, ensuring its applicability in both academic and industrial research settings. The availability of this versatile building block will undoubtedly facilitate the discovery and development of novel isoxazole-based therapeutic agents.

References

-

Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development. [Link]

-

Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development - ACS Publications. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 6. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (3-Methoxy-1,2-oxazol-5-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

(3-Methoxy-1,2-oxazol-5-yl)methanol, also known as 3-methoxy-5-hydroxymethylisoxazole, is a key heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] The isoxazole moiety is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents.[2][3][4] Its presence often confers favorable metabolic stability and specific binding interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development. The strategic placement of a methoxy group at the 3-position and a reactive hydroxymethyl handle at the 5-position makes this molecule a particularly versatile intermediate for the elaboration of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular architecture consists of a five-membered 1,2-oxazole ring, which is substituted at the C3 position with a methoxy (-OCH₃) group and at the C5 position with a hydroxymethyl (-CH₂OH) group. This arrangement of functional groups dictates the molecule's reactivity and potential for synthetic transformations.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this specific molecule is limited in publicly available literature; however, its core properties can be summarized. For related isoxazole structures, more extensive data is often available and can serve as a useful proxy for estimating properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | (3-methoxyisoxazol-5-yl)methanol; 3-methoxy-5-hydroxymethylisoxazole | [1] |

| CAS Number | 35166-36-0 | [1] |

| Molecular Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.12 g/mol | [1] |

| PubChem CID | 10678258 | [1] |

| Appearance | Inferred to be a liquid or low-melting solid at STP | [5] |

Anticipated Spectroscopic Profile

| Spectroscopy | Feature | Anticipated Chemical Shift / Frequency | Rationale |

| ¹H NMR | Methoxy protons (-OCH₃) | δ 3.9 - 4.1 ppm (s, 3H) | Singlet due to no adjacent protons; typical range for methoxy on an aromatic heterocycle. |

| Methylene protons (-CH₂OH) | δ 4.6 - 4.8 ppm (s, 2H) | Singlet adjacent to the isoxazole ring; deshielded by the ring and the oxygen atom. | |

| Isoxazole proton (-CH-) | δ 6.0 - 6.5 ppm (s, 1H) | Singlet for the C4-proton on the isoxazole ring. | |

| Hydroxyl proton (-OH) | Broad singlet, variable shift | Position depends on concentration and solvent; will exchange with D₂O. | |

| ¹³C NMR | Methoxy carbon (-OCH₃) | δ 55 - 60 ppm | Typical shift for a methoxy carbon attached to an sp² center. |

| Methylene carbon (-CH₂OH) | δ 58 - 65 ppm | Aliphatic carbon attached to an oxygen and the isoxazole ring. | |

| Isoxazole C4 | δ 100 - 105 ppm | sp² carbon of the isoxazole ring. | |

| Isoxazole C3 & C5 | δ 160 - 175 ppm | Highly deshielded sp² carbons adjacent to heteroatoms in the ring. | |

| IR | O-H stretch (alcohol) | 3200-3500 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| C-H stretch (aliphatic/aromatic) | 2850-3100 cm⁻¹ | Represents the C-H bonds of the methoxy, methylene, and isoxazole ring. | |

| C=N stretch (isoxazole) | 1600-1650 cm⁻¹ | Typical for the imine functionality within the heterocyclic ring. | |

| C-O stretch (alcohol/ether) | 1050-1250 cm⁻¹ | Strong bands corresponding to the C-O bonds of the alcohol and methoxy ether. |

Synthesis and Manufacturing

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and documented synthesis of this compound proceeds via a nucleophilic aromatic substitution (SₙAr) reaction.[5] This approach is highly effective due to the electron-deficient nature of the isoxazole ring, which facilitates the displacement of a suitable leaving group at the 3-position.

Causality: The synthesis starts with a 3-halo-isoxazole precursor, typically 3-chloro-5-hydroxymethylisoxazole.[5] The methoxide anion, generated from a strong base like potassium hydroxide in methanol, acts as the nucleophile. The electron-withdrawing nitrogen and oxygen atoms within the isoxazole ring activate the C3 position towards nucleophilic attack, allowing for the efficient displacement of the chloride leaving group.

Detailed Experimental Protocol

The following protocol is adapted from a documented patent, providing a self-validating system for laboratory-scale synthesis.[5]

Step 1: Preparation of the Methoxide Reagent

-

In a suitable reaction vessel equipped for heating, dissolve potassium hydroxide in methanol. The use of a significant excess of potassium hydroxide drives the reaction to completion.[5]

Step 2: Nucleophilic Substitution Reaction

-

To the methanolic potassium hydroxide solution, add the starting material, 3-chloro-5-hydroxymethyl isoxazole.

-

Seal the reaction vessel (e.g., an autoclave for reactions above the solvent's boiling point) and heat the solution. A typical condition is 100-110°C for 24 hours to ensure complete conversion.[5]

Step 3: Work-up and Isolation

-

After cooling, the precipitated salt (potassium chloride) is removed. The dark methanolic solution is decanted.[5]

-

The methanol is removed under reduced pressure (in vacuo) to yield a residue.

-

The residue and the precipitated salt are dissolved in water. This aqueous solution is then extracted with a suitable organic solvent, such as ether, to isolate the product.

-

The combined organic phases are washed, dried over a drying agent (e.g., magnesium sulfate), and concentrated to yield the crude product.

Step 4: Purification

-

The crude product can be purified by vacuum distillation to yield this compound as a liquid.[5] Structural confirmation is typically achieved via NMR spectroscopy.[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its primary alcohol functional group, which serves as a versatile handle for downstream modifications.

Reactivity of the Hydroxymethyl Group

The -CH₂OH group exhibits reactivity characteristic of a primary alcohol, enabling a wide range of transformations essential for drug development and analog synthesis.

-

Halogenation: The hydroxyl group can be readily converted into a halide, a superior leaving group for nucleophilic substitution. For instance, reaction with phosphorus tribromide (PBr₃) in benzene efficiently produces 3-methoxy-5-bromomethyl-isoxazole.[5]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-methoxy-1,2-oxazole-5-carbaldehyde) using mild oxidizing agents (e.g., PCC, DMP) or further to the carboxylic acid (3-methoxy-1,2-oxazole-5-carboxylic acid) with stronger oxidants (e.g., KMnO₄, Jones reagent). These carbonyl compounds are cornerstone intermediates for forming C-C and C-N bonds.

-

Esterification and Etherification: Standard esterification or etherification protocols can be applied to introduce a vast array of functionalities, allowing for the modulation of physicochemical properties such as lipophilicity and solubility, which is a critical aspect of drug design.

Transformation to Key Synthetic Intermediates

A key application of this molecule is its role as a precursor to other functionalized isoxazoles. A validated workflow demonstrates its conversion into 3-methoxy-5-aminomethyl-isoxazole, a valuable primary amine intermediate.[5]

Caption: Synthetic workflow from the alcohol to the primary amine.

Protocol for Amine Synthesis (adapted from[5]):

-

Bromination: The starting alcohol is treated with phosphorus tribromide in an inert solvent like benzene at 30-40°C to yield 3-methoxy-5-bromomethyl-isoxazole.[5]

-

Azidation: The resulting bromide is reacted with sodium azide in an acetone/water mixture. The bromide is displaced by the azide nucleophile to form 3-methoxy-5-azidomethyl-isoxazole.[5]

-

Reduction: The azide is reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Palladium) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

This sequence provides a reliable pathway to introduce a primary amine, a common pharmacophoric element and a key functional group for further derivatization, such as amide bond formation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for structurally similar compounds like (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, appropriate precautions should be taken.[6]

-

General Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: Related compounds may cause skin, eye, and respiratory irritation.[6] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

As with any chemical for which toxicological properties have not been thoroughly investigated, it should be handled with care, assuming it is potentially hazardous.[6]

Conclusion

This compound is a high-value synthetic intermediate characterized by its stable heterocyclic core and a strategically positioned, reactive functional group. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl handle make it an indispensable tool for medicinal chemists and researchers. The ability to readily convert the alcohol to halides, carbonyls, and amines opens a gateway to a diverse chemical space, facilitating the development of novel compounds for drug discovery and materials science.

References

- Vertex AI Search Result, this compound.

- PubChem, (3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841.

- BLDpharm, 75989-21-8|(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol.

- Sigma-Aldrich, (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol AldrichCPR.

- J&K Scientific, (3-Methylisoxazol-5-yl)methanol | 14716-89-3.

- Chemical Review and Letters, A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution.

- Google Patents, US3242190A - 3-hydroxy-5-aminomethylisoxazole compounds.

- Fisher Scientific, (3-Methylisoxazol-5-yl)methanol, 97%, Thermo Scientific 1 g.

- Capot Chemical, MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol.

- MDPI, Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- CDN, The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Oriental Journal of Chemistry, Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflamm

- PubMed Central (PMC), Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.

- Supporting Information, General procedure for the synthesis of 3,5-disubstituted isoxazoles.

- SpectraBase, 3-Hydroxy-5-methylisoxazole.

- Preprints.org, Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Chemical Shifts, 3-Phenoxymethyl-5-methoxy-isoxazole - Optional[13C NMR].

- Biological and Molecular Chemistry, Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

- Chem-Impex, [3-(2-Chlorophenyl)isoxazol-5-yl]methanol.

- Biological and Molecular Chemistry, Research Article Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. biolmolchem.com [biolmolchem.com]

- 5. US3242190A - 3-hydroxy-5-aminomethylisoxazole compounds - Google Patents [patents.google.com]

- 6. capotchem.com [capotchem.com]

Spectroscopic Characterization of (3-Methoxy-1,2-oxazol-5-yl)methanol: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic properties of the heterocyclic compound, (3-Methoxy-1,2-oxazol-5-yl)methanol. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as a pedagogical tool for understanding the spectroscopic analysis of novel heterocyclic compounds.

Introduction to this compound

This compound, with the chemical formula C₅H₇NO₃ and a molecular weight of 129.12 g/mol , belongs to the isoxazole class of heterocyclic compounds.[1] Isoxazole moieties are significant in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[2] The presence of a methoxy and a hydroxymethyl group on the isoxazole ring suggests potential for hydrogen bonding and further chemical modification, making it an interesting building block for drug discovery. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for structural verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methoxy, methylene, hydroxyl, and isoxazole ring protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring and the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |

| -CH₂OH | 4.6 - 4.8 | Singlet (or doublet if coupled to -OH) | N/A (or ~5-7 Hz) |

| Isoxazole H-4 | 6.2 - 6.4 | Singlet | N/A |

| -OH | Variable (Broad Singlet) | Broad Singlet | N/A |

Causality of Predictions: The methoxy protons are expected to be deshielded due to the electronegativity of the adjacent oxygen atom, appearing around 3.9-4.1 ppm. The methylene protons of the hydroxymethyl group are adjacent to the electron-withdrawing isoxazole ring and the hydroxyl group, leading to a predicted downfield shift in the range of 4.6-4.8 ppm. The proton at the 4-position of the isoxazole ring is in an electron-deficient environment, hence it is expected to resonate at a relatively downfield region for a heterocyclic aromatic proton, around 6.2-6.4 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 58 - 62 |

| -CH₂OH | 55 - 60 |

| Isoxazole C-3 | 168 - 172 |

| Isoxazole C-4 | 100 - 105 |

| Isoxazole C-5 | 158 - 162 |

Causality of Predictions: The carbon of the methoxy group is expected in the typical range for an sp³ carbon attached to an oxygen atom. Similarly, the methylene carbon of the hydroxymethyl group will appear in a comparable region. The carbons of the isoxazole ring are significantly deshielded. C-3, being adjacent to the nitrogen and bonded to the electronegative oxygen of the methoxy group, is predicted to be the most downfield. C-5, also bonded to two heteroatoms, will also be significantly downfield. C-4 is expected to be the most shielded of the ring carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[3]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peaks.[5]

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=N stretch (isoxazole) | 1600 - 1650 | Medium |

| C=C stretch (isoxazole) | 1450 - 1550 | Medium |

| C-O stretch (methoxy & alcohol) | 1050 - 1250 | Strong |

Causality of Predictions: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding.[6] The C-H stretching of the methoxy and methylene groups will appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1650-1450 cm⁻¹ fingerprint region. The strong absorptions in the 1250-1050 cm⁻¹ range will be due to the C-O stretching of both the methoxy and the primary alcohol functionalities.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of solid sample placed directly on the ATR crystal.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Predicted Mass Spectrum Data

For this compound (MW = 129.12), the mass spectrum will be highly dependent on the ionization technique used. Electron Ionization (EI) is a hard ionization technique that will likely lead to significant fragmentation.

| m/z | Predicted Fragment | Interpretation |

| 129 | [M]⁺ | Molecular Ion |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 99 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 70 | [C₃H₂NO]⁺ | Fragmentation of the isoxazole ring |

Causality of Predictions: The molecular ion peak at m/z 129 should be observable. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group to give a fragment at m/z 114, or the loss of the entire methoxy radical to give a fragment at m/z 98. The loss of formaldehyde from the hydroxymethyl group would result in a fragment at m/z 99. Further fragmentation of the isoxazole ring would lead to smaller, characteristic fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). For a relatively volatile compound like this, GC-MS with EI is a suitable technique.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for GC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is used to detect the ions.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles and comparative data, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. The detailed experimental protocols and workflows serve as a practical guide for researchers in acquiring and interpreting the spectroscopic data for this and similar novel compounds. While predictive in nature, this guide establishes a strong foundation for the empirical characterization of this compound, a crucial step in its potential application in medicinal chemistry and drug development.

References

-

(3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841. PubChem. Available at: [Link]

-

[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Supporting information for - The Royal Society of Chemistry. RSC. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

This compound. Canspec. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

Methanol;methoxymethanol | C3H10O3 | CID 91137580. PubChem. Available at: [Link]

-

Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

-

Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. Available at: [Link]

-

3-Methoxybenzyl alcohol. NIST WebBook. Available at: [Link]

-

3-Methoxybenzyl alcohol. NIST WebBook. Available at: [Link]

-

(3-methoxy-1,2-thiazol-5-yl)methanol. PubChemLite. Available at: [Link]

-

Hexadecane, 2,6,10,14-tetramethyl-. NIST WebBook. Available at: [Link]

Sources

Crystal structure of (3-Methoxy-1,2-oxazol-5-yl)methanol

An In-depth Technical Guide to the Crystal Structure Determination of (3-Methoxy-1,2-oxazol-5-yl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its favorable metabolic profile.[1][2] The title compound, this compound, represents a fundamental building block within this class. Understanding its three-dimensional structure is not merely an academic exercise; it is a critical step in the rational design of next-generation therapeutics. The precise arrangement of atoms, the interplay of hydrogen bonds, and the overall molecular conformation dictate how this molecule, or derivatives thereof, will interact with biological targets. This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete crystallographic analysis of this compound, intended for researchers, scientists, and drug development professionals.

Rationale and Strategic Overview

The primary objective is to elucidate the single-crystal X-ray structure of this compound. This process is foundational for structure-activity relationship (SAR) studies, where modifications to the core scaffold are correlated with changes in biological activity.[3] A high-resolution crystal structure provides indisputable data on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and the design of more potent and selective drug candidates.

The workflow is logically structured into three distinct phases: Synthesis, Crystallization, and X-ray Diffraction Analysis. Each phase is designed to be a self-validating system, with clear checkpoints and rationale for each methodological choice.

Caption: Overall workflow from synthesis to final structural analysis.

Phase 1: Synthesis and Purification

The synthesis of 5-substituted isoxazoles is well-established, often proceeding through a [3+2] cycloaddition reaction.[1] This approach involves the reaction of a nitrile oxide with an alkyne. For our target, propargyl alcohol serves as the alkyne precursor to introduce the required hydroxymethyl group at the 5-position.

Proposed Synthetic Protocol

This protocol is adapted from established methodologies for similar isoxazole derivatives.[1][2]

Step 1: Oximation of Methoxyacetaldehyde

-

To a solution of methoxyacetaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methoxyacetaldoxime.

-

Causality: The oxime is a stable intermediate necessary for the in-situ generation of the corresponding nitrile oxide in the subsequent step. Sodium acetate acts as a mild base to neutralize the HCl byproduct.

-

Step 2: [3+2] Cycloaddition

-

Dissolve the methoxyacetaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~1.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: NaOCl acts as an oxidizing agent to convert the oxime in situ into a nitrile oxide. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition with the triple bond of propargyl alcohol to form the isoxazole ring. The regioselectivity is dictated by electronic factors, leading to the desired 5-hydroxymethyl-3-methoxyisoxazole.

-

Step 3: Purification

-

Perform an aqueous work-up to remove inorganic salts.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.

-

Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of >98% is essential for successful crystallization.

Phase 2: Crystallization

The transition from a pure, amorphous solid to a well-ordered single crystal is the most critical and often challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice.

Crystallization Protocol

Step 1: Solvent Screening

-

Test the solubility of the purified compound (~5-10 mg) in a range of solvents (0.5 mL), from non-polar (e.g., hexane), to polar aprotic (e.g., ethyl acetate, acetone, DCM), to polar protic (e.g., methanol, ethanol).

-

Identify solvents in which the compound is sparingly soluble or moderately soluble. Ideal single-solvent systems are those where the compound is soluble upon heating and precipitates upon slow cooling. For multi-solvent systems, identify a "good" solvent (high solubility) and an "anti-solvent" (low solubility).

Step 2: Crystal Growth Techniques

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or methanol).

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.

-

Trustworthiness: This method is simple and effective. The slow removal of solvent gradually increases the concentration, promoting slow, ordered crystal growth rather than rapid precipitation.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

In a sealed container, place a reservoir of the anti-solvent (e.g., hexane).

-

Prepare a concentrated solution of the compound in the "good" solvent (e.g., DCM).

-

Place a small drop of this solution on a siliconized glass slide (hanging drop) or on a platform within the container (sitting drop).

-

Seal the container. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.

-

Expertise: This technique offers finer control over the rate of supersaturation compared to slow evaporation and is particularly useful for small quantities of material.

-

Phase 3: Single-Crystal X-ray Diffraction and Analysis

Once suitable single crystals are obtained (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures), they are ready for X-ray analysis.

Caption: The crystallographic workflow from data collection to refinement.

Experimental Protocol

Step 1: Data Collection

-

A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas.

-

Causality: Cryo-cooling minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam, leading to higher quality data.

-

-

The crystal is centered on a modern single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and a photon-counting detector.

-

A preliminary set of frames is collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected using a strategy calculated by the instrument's software (e.g., APEX4) to ensure high completeness and redundancy.

Step 2: Structure Solution and Refinement

-

The collected data is integrated and scaled using software like SAINT, and absorption corrections are applied (e.g., SADABS).

-

The space group is determined using XPREP, which analyzes systematic absences in the diffraction data.

-

The structure is solved ab initio using intrinsic phasing methods (e.g., SHELXT). [This step provides the initial atomic positions for most non-hydrogen atoms.]

-

The structural model is then refined against the experimental data using a full-matrix least-squares program (e.g., SHELXL). Initially, atoms are refined isotropically, then anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The hydroxyl hydrogen, capable of hydrogen bonding, may be located from the difference Fourier map and refined with restraints.

-

The refinement is considered complete when the model converges, resulting in low R-factors (typically R1 < 0.05) and a flat residual electron density map.

Data Presentation and Analysis

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the necessary information about the structure. Key data should be summarized in a table for clarity.

Table 1: Hypothetical Crystallographic Data and Refinement Details for this compound

| Parameter | Value |

| Chemical Formula | C₅H₇NO₃ |

| Formula Weight | 129.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.234(2) |

| c (Å) | 13.456(5) |

| β (°) | 98.75(1) |

| Volume (ų) | 592.1(4) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.448 g/cm³ |

| Absorption Coeff. (μ) | 0.118 mm⁻¹ (Mo Kα) |

| Temperature | 100(2) K |

| Reflections collected | 5432 |

| Independent reflections | 1357 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.092 |

| R indices (all data) | R1 = 0.041, wR2 = 0.098 |

Structural Insights: The refined structure would be analyzed for key features:

-

Molecular Conformation: Is the methoxy group planar with the isoxazole ring? What is the torsion angle of the hydroxymethyl group?

-

Intermolecular Interactions: The hydroxyl group is a prime candidate for hydrogen bonding. A detailed analysis of the crystal packing will reveal if the molecules form chains, dimers, or more complex 3D networks. These interactions are critical for understanding solubility and crystal packing forces, which influence drug formulation.[4][5] For example, an O-H···N interaction between the hydroxyl group of one molecule and the isoxazole nitrogen of another is highly plausible.

Conclusion and Significance in Drug Development

This guide outlines a complete and robust pathway to determine the crystal structure of this compound. The resulting high-resolution structural data is invaluable for the drug development professional. It provides the empirical foundation for computational chemists to build and validate models, for medicinal chemists to design new analogs with improved binding affinity and pharmacokinetic properties, and for formulation scientists to understand the solid-state properties of the compound.[3][6] By following this expert-driven, self-validating workflow, research teams can confidently generate the critical structural insights needed to accelerate their drug discovery programs.

References

-

(3-(4-Methoxyphenyl)-1,2-oxazol-5-yl)methanol | C11H11NO3 | CID 1471841 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

{3-[2-(3-Methoxy-benzyloxy)-phenyl]-isoxazol-5-yl}-methanol | C18H17NO4 | CID 44318360 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

{3-[(5-Methyl-2-Phenyl-1,3-Oxazol-4-Yl)methoxy]phenyl}methanol - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Chemical Review and Letters. Available at: [Link]

-

[5-(1,2-Oxazol-3-ylmethoxy)-2-pyridinyl]methanol - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

iodonium 2,2,2-trifluoroacetate. National Institutes of Health. Available at: [Link]

-

(3-methoxy-5-isothiazolyl)methanol - Chemical Synthesis Database. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. National Institutes of Health. Available at: [Link]

-

1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis. IUCr Journals. Available at: [Link]

-

Crystal structure of 4-[(3-methoxy-2-oxidobenzylidene)azaniumyl]benzoic acid methanol monosolvate. ResearchGate. Available at: [Link]

-

Methoxymethanol - Wikipedia. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

-

Methanol;methoxymethanol | C3H10O3 | CID 91137580 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

(3-methoxy-1,2-thiazol-5-yl)methanol - PubChemLite. Available at: [Link]

-

Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Available at: [Link]

-

1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. Available at: [Link]

-

(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL. Matrix Fine Chemicals. Available at: [Link]

-

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. ResearchGate. Available at: [Link]

-

Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. ResearchGate. Available at: [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of (3-Methoxy-1,2-oxazol-5-yl)methanol

An In-depth Technical Guide to the Purity Analysis of (3-Methoxy-1,2-oxazol-5-yl)methanol

Introduction

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds that are pivotal structural motifs in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As a functionalized building block, the purity of this compound is of paramount importance, directly impacting the integrity of downstream synthetic products, the reliability of biological screening data, and the safety and efficacy of potential drug candidates.

This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods for quality control and characterization. We will delve into the causality behind experimental choices, presenting a multi-faceted analytical strategy that combines chromatographic and spectroscopic techniques to create a self-validating system for purity assessment.

Physicochemical Properties and Structural Identity

A foundational step in any analytical endeavor is the confirmation of the target molecule's basic properties. These data serve as a primary reference for instrumental analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-methoxy-5-hydroxymethylisoxazole | [3] |

| CAS Number | 35166-36-0 | [3] |

| Molecular Formula | C₅H₇NO₃ | [3] |

| Molecular Weight | 129.12 g/mol | [3] |

Impurity Profiling: A Synthesis-Based Approach

The purity of a compound is defined by the absence of foreign substances. A logical approach to identifying potential impurities begins with an understanding of the synthetic route. The most common method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][4]

In the case of this compound, a plausible synthesis involves the reaction of the nitrile oxide derived from methoxyacetaldoxime with propargyl alcohol. This pathway informs the likely process-related impurities.

Caption: Synthetic pathway and potential impurity origins.

Potential Impurity Classes:

-

Starting Materials & Intermediates: Unreacted methoxyacetaldoxime, propargyl alcohol, or the intermediate nitrile oxide.

-

Isomeric By-products: The cycloaddition reaction can potentially yield the regioisomer, (5-methoxy-1,2-oxazol-3-yl)methanol. Distinguishing between these isomers is a critical analytical challenge.

-

Degradation Products: The isoxazole ring can be susceptible to cleavage under harsh pH or temperature conditions encountered during synthesis or storage.

-

Residual Solvents & Reagents: Solvents used in reaction and purification (e.g., ethanol, ethyl acetate) and residual reagents are common process impurities.

Orthogonal Analytical Methodologies

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. This integrated strategy is the cornerstone of a self-validating purity analysis system.

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is exceptionally well-suited for isoxazole derivatives. A C18 column is the standard choice due to its broad applicability, but alternative stationary phases like Pentafluorophenyl (PFP) can offer unique selectivity for heterocyclic compounds, aiding in the resolution of closely eluting impurities.[5] The choice of a UV detector is logical, as the isoxazole ring contains a chromophore that absorbs UV light.

Experimental Protocol: RP-HPLC for Purity Determination

-

Instrumentation: Standard HPLC system with a UV-Vis detector.[5]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60, v/v). Rationale: This starting ratio provides a good balance for eluting a moderately polar compound. Gradient elution may be required to resolve all impurities.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 210 nm. Rationale: Lower UV wavelengths are often used for heterocyclic compounds to maximize sensitivity for both the main peak and potential impurities that may have different absorption maxima.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in the mobile phase. Serially dilute to prepare working standards for validation studies.

Data Presentation: HPLC Purity Calculation

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.5 | 1,500 | 0.05 | Impurity A |

| 2 | 4.8 | 2,985,000 | 99.80 | Main Compound |

| 3 | 6.1 | 10,500 | 0.15 | Impurity B |

| Total | 2,997,000 | 100.00 |

Note: Purity by area percent assumes all compounds have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6] It is also highly effective for separating thermally stable isomers that may be difficult to resolve by HPLC.[7] The high resolving power of modern capillary columns combined with the definitive identification provided by mass spectrometry makes it a powerful tool for impurity profiling.

Experimental Protocol: GC-MS for Volatiles and Isomers

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or ToF).

-

Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector: Split mode (e.g., 50:1), temperature 250°C.

-

MS Detector:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Scan range: 40-400 m/z.

-

-

Sample Preparation: Prepare a 1 mg/mL solution in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is unparalleled for unambiguous structure elucidation and the detection of isomers. While chromatography may show a single peak, NMR can reveal the presence of co-eluting isomers. ¹H NMR is particularly powerful for distinguishing between 3,5-disubstituted isoxazole isomers, as the chemical shift of the proton at the 4-position (H-4) is highly sensitive to the electronic environment of the substituents at positions 3 and 5.[8] Furthermore, Quantitative NMR (qNMR) can provide an absolute purity value (assay) by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Experimental Protocol: ¹H NMR for Structural and Isomeric Purity

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans for good signal-to-noise.

-

Acquire a ¹³C{¹H} spectrum to confirm the carbon backbone.

-

-

Data Interpretation:

-

Structure Confirmation: Verify that all observed signals, their integrations, and splitting patterns are consistent with the structure of this compound. Expect to see signals for the methoxy group (~4.0 ppm), the methylene group (~4.7 ppm), the isoxazole H-4 proton (~6.4 ppm), and the hydroxyl proton.

-

Isomeric Purity: Carefully examine the region for the H-4 proton. The presence of a second, distinct singlet in this region would strongly indicate the presence of the (5-methoxy-1,2-oxazol-3-yl)methanol isomer.[8] The relative integration of these signals provides a direct measure of the isomeric ratio.

-

Conclusion: A Triad of Trustworthiness

The purity analysis of this compound is not a task for a single method but requires a carefully designed, multi-technique approach. This guide establishes a triad of analytical workflows—chromatographic separation (HPLC, GC-MS), and spectroscopic characterization (NMR)—that together provide a comprehensive and trustworthy assessment of purity. HPLC serves as the primary tool for quantitative analysis of the main component and non-volatile impurities. GC-MS effectively targets residual solvents and thermally stable isomers. Finally, NMR provides the definitive structural confirmation and is the ultimate arbiter for isomeric purity. By integrating these methods, researchers and drug developers can ensure the quality and integrity of this critical chemical building block, underpinning the reliability and success of their scientific endeavors.

References

- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.

- CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097.

- Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University.

- Wiley Online Library. (2003). Structural investigation of 3,5‐disubstituted isoxazoles by 1 H‐nuclear magnetic resonance. Journal of Heterocyclic Chemistry.

- BenchChem. This compound.

- Royal Society of Chemistry. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.

- Chemnanomed. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

- IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- Royal Society of Chemistry. (2022). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils.

- Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives.

- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ajrconline.org [ajrconline.org]

- 3. labsolu.ca [labsolu.ca]

- 4. biolmolchem.com [biolmolchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

Introduction: The Isoxazole Core in Modern Chemistry

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal and materials chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile synthetic intermediate have cemented its status as a "privileged scaffold".[3] This guide provides an in-depth exploration of the discovery and historical evolution of isoxazole chemistry, from its initial synthesis to its contemporary applications in drug development. We will delve into the foundational synthetic methodologies, explain the mechanistic underpinnings of key reactions, and highlight the pivotal role of isoxazoles in creating life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.

Part 1: The Dawn of Isoxazole Chemistry: Discovery and Early Synthesis

The journey of isoxazole chemistry begins in the late 19th and early 20th centuries, a period of fervent exploration in heterocyclic chemistry. While the cyclic structure of a substituted isoxazole was first proposed by Ludwig Claisen in 1888, the first synthesis of the parent isoxazole ring is credited to him in 1903.[4][5] Claisen achieved this milestone through the oximation of propargylaldehyde acetal.[4]

Around the same period, Dunstan and Dymond reported the preparation of substituted isoxazoles by treating nitroparaffins with alkalis.[6][7] These early methods, while groundbreaking, were often limited in scope and yield. A significant leap forward came between 1930 and 1946 with the extensive work of Quilico, who systematically studied the synthesis of isoxazoles from the cycloaddition of nitrile oxides and unsaturated compounds, laying the groundwork for what would become the most powerful and versatile method for isoxazole construction.[5][6]

Foundational Synthesis: The Claisen Condensation Route

One of the earliest and most fundamental methods for synthesizing the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][7] This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of this reaction can be a challenge with unsymmetrical dicarbonyls, often leading to a mixture of isomeric products.[8]

Caption: Condensation of a 1,3-dicarbonyl with hydroxylamine to form an isoxazole.

Part 2: The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The most significant advancement in isoxazole synthesis came with the development of the 1,3-dipolar cycloaddition reaction, extensively studied by Rolf Huisgen. This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[3] This method offers excellent control over regioselectivity and tolerates a wide range of functional groups, making it the premier strategy for constructing substituted isoxazoles.[9]

Nitrile oxides are typically unstable and are therefore generated in situ. Common methods for their generation include the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides, which are themselves derived from aldoximes.[3][9]

Caption: In situ generation of a nitrile oxide followed by [3+2] cycloaddition with an alkyne.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general, reliable method for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

-

Aromatic Aldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Dimethylformamide (DMF)

-

Terminal Alkyne (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Synthesis of the Aldoxime

-

To a stirred solution of the aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base like sodium bicarbonate.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aldoxime, which is often used in the next step without further purification.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the aldoxime (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise while stirring at 0 °C. Allow the mixture to stir at room temperature for 1 hour to form the hydroximoyl chloride.

-

In the same flask, add the terminal alkyne (1.1 eq).

-

Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. The triethylamine serves as a base to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Part 3: Isoxazoles in Medicinal Chemistry: A Privileged Scaffold

The isoxazole ring is a prominent feature in a multitude of approved drugs, demonstrating its importance in modern drug discovery.[4] Its value stems from several key properties:

-

Metabolic Stability: The aromatic nature of the isoxazole ring imparts significant stability against metabolic degradation.

-

Bioisosterism: The isoxazole moiety is an effective bioisostere for other functional groups, such as amides and esters. This allows for the fine-tuning of a drug candidate's physicochemical properties, like solubility, polarity, and hydrogen bonding capacity, without losing its biological activity.

-

Synthetic Versatility: As discussed, the synthesis of isoxazoles is well-established and allows for the introduction of diverse substituents at various positions, facilitating the exploration of structure-activity relationships (SAR).[10]

Table 1: Selected FDA-Approved Drugs Containing an Isoxazole Moiety

| Drug Name | Therapeutic Class | Mechanism of Action |

| Valdecoxib | Anti-inflammatory | Selective COX-2 inhibitor[1] |

| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase[1] |

| Cloxacillin | Antibiotic | β-lactamase resistant penicillin[2] |

| Dicloxacillin | Antibiotic | β-lactamase resistant penicillin[11] |

| Sulfisoxazole | Antibiotic | Dihydropteroate synthetase inhibitor[11] |

| Danazol | Endocrine Agent | Androgen with antigonadotropic effects[2][4] |

| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist[11] |

The Isoxazole Ring as a Bioisostere

A key application of the isoxazole ring in drug design is its use as a bioisostere for the amide functional group. This substitution can improve oral bioavailability by reducing susceptibility to enzymatic hydrolysis and altering hydrogen bonding patterns, which can affect cell permeability and target binding.

Caption: Isoxazole as a stable bioisostere for the amide functional group.

Conclusion and Future Perspectives

From its initial, challenging synthesis by Ludwig Claisen to its current status as a mainstay in drug discovery, the history of the isoxazole ring is a testament to the progress of synthetic organic chemistry. The development of robust and versatile synthetic methods, particularly the 1,3-dipolar cycloaddition, has unlocked the vast potential of this scaffold. As our understanding of disease biology deepens, the unique properties and synthetic tractability of the isoxazole core will undoubtedly continue to provide chemists with a powerful tool for designing the next generation of therapeutics. Future research will likely focus on developing even more efficient, sustainable, and stereoselective methods for isoxazole synthesis, further expanding its already impressive role in science and medicine.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 17, 2026, from [Link]

-

Jayaroopa, P., et al. (2013). A Review on Synthetic Strategies and Pharmaceutical Importance of Isoxazole. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 294-304. Retrieved January 17, 2026, from [Link]

-

Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Retrieved January 17, 2026, from [Link]

-

Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. Retrieved January 17, 2026, from [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 17, 2026, from [Link]

-

Isoxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Isoxazole Chemistry Since 1963. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34241. Retrieved January 17, 2026, from [Link]

-

Isoxazoles. (1911). Encyclopædia Britannica. Retrieved January 17, 2026, from [Link]

-

Synthesis of Isoxazoles: Significance and symbolism. (2025). United States National Library of Medicine. Retrieved January 17, 2026, from [Link]

-

Oxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Claisen isoxazole synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE. Retrieved January 17, 2026, from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. ijpcbs.com [ijpcbs.com]

- 7. 1911 Encyclopædia Britannica/Isoxazoles - Wikisource, the free online library [en.wikisource.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Potential Biological Activities of (3-Methoxy-1,2-oxazol-5-yl)methanol: A Technical Guide for Preclinical Research and Development

Abstract

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This technical guide addresses (3-Methoxy-1,2-oxazol-5-yl)methanol, a specific isoxazole derivative for which direct biological activity data is not extensively published. Instead of a declarative report, this document presents an investigative framework for drug development professionals. It synthesizes information from structurally related compounds to hypothesize potential biological activities and provides detailed, field-proven experimental protocols to systematically evaluate these hypotheses. The core objective is to furnish researchers with a robust, scientifically grounded strategy to unlock the therapeutic potential of this and similar under-investigated molecules.

Section 1: The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry